

An In-depth Technical Guide to the Physical and Chemical Properties of Nigakinone

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Compound of Interest

Compound Name: Nigakinone

Cat. No.: B1678869

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigakinone, a canthin-6-one alkaloid primarily isolated from plants of the Simaroubaceae family, notably *Picrasma quassioides*, has garnered significant interest within the scientific community. This document provides a comprehensive overview of the physical and chemical properties of **Nigakinone**, presenting quantitative data in structured tables for ease of reference. Detailed experimental protocols for its isolation and characterization are described, alongside visualizations of its anti-inflammatory signaling pathway and a typical experimental workflow for its purification. This guide is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Nigakinone is a solid, yellow, crystalline substance.^[1] It is soluble in methanol and dimethyl sulfoxide (DMSO).^{[1][2]} The fundamental chemical and physical properties of **Nigakinone** are summarized in the tables below. While extensive experimental data for some properties are limited in publicly available literature, the following tables compile the most accurate information available.

Table 1: General and Physical Properties of Nigakinone

Property	Value	Source
Systematic Name	5-Hydroxy-4-methoxy-6H-indolo[3,2,1-de][1][3]naphthyridin-6-one	[1]
Synonyms	4-Methoxy-5-hydroxycanthin-6-one	[1]
CAS Number	18110-86-6	[1]
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	266.25 g/mol	[4]
Physical State	Solid	[1]
Appearance	Yellow crystalline solid	[1]
Solubility	Soluble in Methanol, DMSO	[1][2]
Melting Point	256-258 °C	[1]
Boiling Point	Data not available	
pKa	Data not available	

Table 2: Spectroscopic Data of Nigakinone

Spectroscopic Technique	Data	Source
UV-Vis (in MeOH)	λ_{max} 245, 275, 298 (sh), 350, 390 (sh) nm	[1]
Infrared (IR) (KBr)	ν_{max} 3440, 1660, 1620, 1590, 1540 cm^{-1}	[1]
^1H NMR (400 MHz, CDCl_3)	δ 8.75 (1H, d, J = 5.2 Hz, H-1), 8.15 (1H, d, J = 8.0 Hz, H-11), 7.82 (1H, d, J = 5.2 Hz, H-2), 7.75 (1H, t, J = 8.0 Hz, H-9), 7.55 (1H, t, J = 8.0 Hz, H-10), 4.25 (3H, s, OCH_3)	[1]
^{13}C NMR (100 MHz, CDCl_3)	δ 160.0 (C-6), 150.1 (C-5), 145.8 (C-4), 144.0 (C-1), 140.2 (C-7a), 133.0 (C-11a), 131.8 (C-9), 129.5 (C-11b), 125.0 (C- 10), 122.5 (C-11), 120.2 (C- 3a), 116.0 (C-8), 115.5 (C-2), 61.5 (OCH_3)	[1]
Mass Spectrometry (EI-MS)	m/z 266 $[\text{M}]^+$	[1]

Experimental Protocols

Isolation and Purification of Nigakinone from *Picrasma quassioides*

The following protocol is a representative method for the isolation and purification of **Nigakinone** from the stem wood of *Picrasma quassioides*.

1. Extraction:

- Air-dried and powdered stem wood of *P. quassioides* (10 kg) is extracted three times with 95% ethanol at room temperature.

- The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which contains **Nigakinone**, is concentrated to dryness.

3. Column Chromatography:

- The ethyl acetate extract is subjected to column chromatography on a silica gel column.
- The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
- Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

- Fractions containing **Nigakinone** are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Nigakinone**.

5. Structure Elucidation:

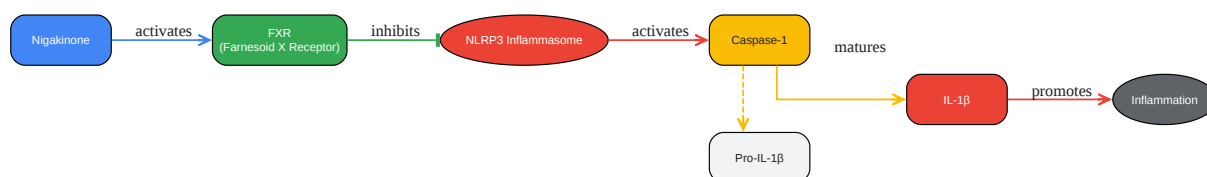
- The structure of the isolated compound is confirmed by spectroscopic methods including UV-Vis, IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry.[\[1\]](#)

Biological Activity and Signaling Pathways

Nigakinone has demonstrated significant anti-inflammatory properties.[\[5\]](#) Its mechanism of action involves the modulation of the Farnesoid X receptor (FXR) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome signaling pathway.[\[5\]](#)

Anti-inflammatory Signaling Pathway of Nigakinone

Nigakinone exerts its anti-inflammatory effects by activating FXR, which in turn inhibits the activation of the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1 β .

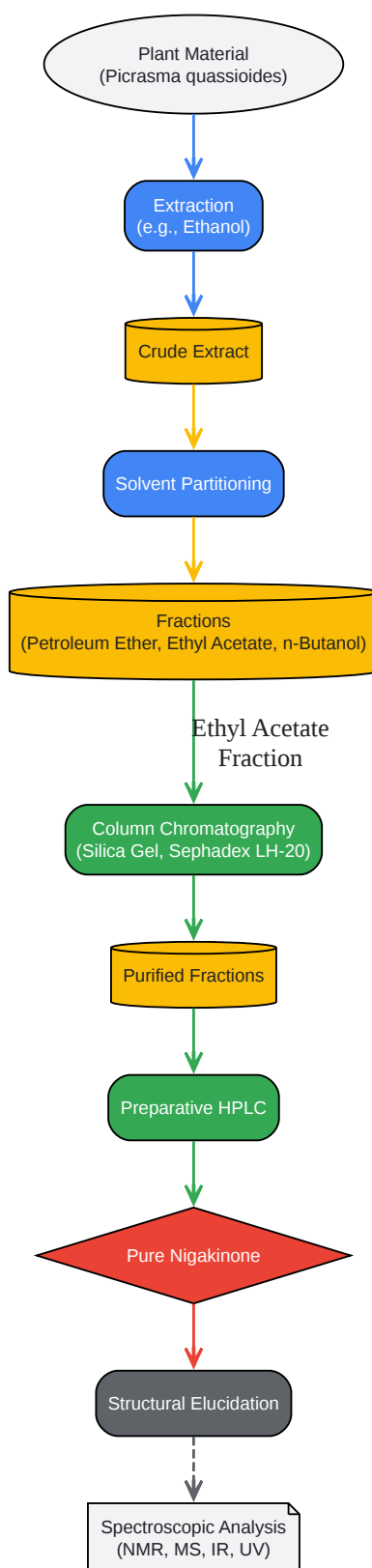


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Nigakinone's anti-inflammatory signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and identification of **Nigakinone** from a natural source.



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Workflow for **Nigakinone** isolation and identification.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of **Nigakinone**. The tabulated data offers a quick reference for its key characteristics, while the detailed protocols and workflow diagrams provide practical insights for experimental work. The elucidation of its anti-inflammatory signaling pathway highlights its therapeutic potential and provides a basis for further pharmacological investigation. It is anticipated that this guide will be a valuable tool for researchers and professionals in the fields of natural product chemistry and drug discovery.

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